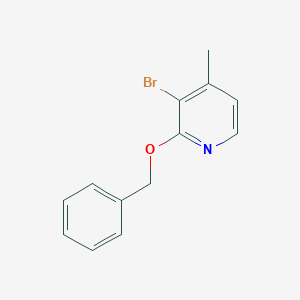

2-(Benzyloxy)-3-bromo-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-3-bromo-4-methylpyridine is a compound that can be inferred to have a pyridine core structure with a benzyloxy substituent and a bromine atom. The methyl group indicates additional substitution on the pyridine ring. This compound is likely to be of interest due to its potential as a building block in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines . Similarly, the synthesis of this compound could involve halogenation reactions, as indicated by the use of N-bromosuccinimide for introducing bromine into organic molecules .

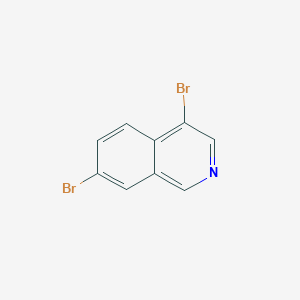

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a common motif in many biologically active compounds. The benzyloxy group would likely influence the electronic properties of the pyridine ring, while the bromine atom could be involved in various chemical reactions due to its reactivity .

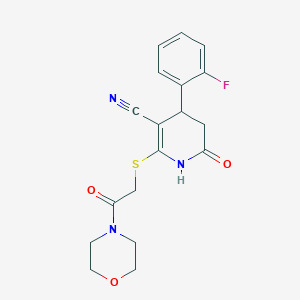

Chemical Reactions Analysis

Compounds with bromine atoms, such as this compound, are typically reactive towards nucleophilic substitution reactions. The presence of a benzyloxy group could also facilitate reactions with amines, Schiff bases, and azines, as seen in the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one . The pyridine ring itself can participate in coordination with metal ions, forming complexes .

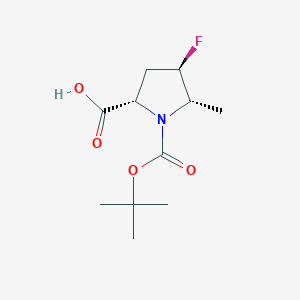

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The benzyloxy group could affect the solubility of the compound in organic solvents, while the bromine atom could make the compound more dense and reactive. The methyl group on the pyridine ring could contribute to the compound's hydrophobic character. The compound's reactivity would be significant in the context of its potential use in synthetic chemistry, as seen in the reactivity of similar brominated compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity in Organic Chemistry :

- 2-Benzyloxy-1-methylpyridinium triflate is used for converting alcohols into benzyl ethers upon warming, demonstrating utility in organic synthesis (Poon & Dudley, 2006).

Palladium-Catalyzed Coupling in Organic Synthesis :

- Bromopyridines, including 3-bromopyridine, are used in palladium-catalyzed coupling with ureas, leading to stereospecific and regiospecific transfer of the pyridyl group (Clayden & Hennecke, 2008).

Photoinduced Energy Transfer in Chemistry :

- Studies on rod-like dinuclear Ru(ii) polypyridine compounds, which include 2,4-bis(2-pyridyl)-6-p-bromophenyl-1,3,5-triazine, have been conducted to investigate their photophysical properties (Santoni et al., 2009).

Electrochromic Devices in Materials Science :

- Star-shaped 4,4′-bipyridine derivatives, related to pyridine structures, have been synthesized and studied for their electrochromic behavior in solid electrochromic devices (Wang et al., 2011).

Metal-Organic Material Synthesis :

- 4,4'-bipyridine (bipy) has been used in the formation of pillared frameworks in metal-organic materials, demonstrating temperature and concentration control over interpenetration (Zhang et al., 2009).

Synthesis of Schiff Base Compounds in Organic Chemistry :

- Schiff base compounds involving pyridine structures have been synthesized, as in the case of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, highlighting their potential in organic synthesis and antibacterial activity (Wang et al., 2008).

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAJTZDHMRDGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882679-43-8 |

Source

|

| Record name | 2-(benzyloxy)-3-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2552339.png)

![Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2552342.png)

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)